molecular formula C14H15N3O B2594523 2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine CAS No. 2190365-13-8

2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine

Cat. No. B2594523
CAS RN: 2190365-13-8
M. Wt: 241.294
InChI Key: LVUWDSXOPZFKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31020028 and is a selective antagonist of the 5-HT6 receptor. In

Scientific Research Applications

Adsorption and Molecular Interaction Studies

Research on compounds containing pyrimidine moieties, such as the study by Garcia-Martin et al. (2005), delves into their use as molecular receptors for metal ions. The study synthesized a compound structurally characterized by various spectroscopic methods and evaluated its performance when anchored to activated carbon for the adsorption of Zn2+ and Cd2+ ions from aqueous solutions. This highlights the potential of pyrimidine derivatives in environmental remediation and purification technologies (Garcia-Martin et al., 2005).

Reaction Mechanisms and Synthesis

Brown, Ford, and Paddon-Row (1968) investigated the ring fission reactions of 1,2-dihydro-2-imino-1-methylpyrimidine derivatives with amines, showcasing the chemical reactivity and potential synthetic pathways of pyrimidine-based compounds. This study contributes to the understanding of pyrimidine chemistry and its application in synthesizing novel organic compounds (Brown et al., 1968).

Structural and Functional Characterization

Odell et al. (2007) conducted research on the crystal and molecular structures of benzyl-substituted pyrimidine derivatives, providing insight into their conformational properties and the implications for their chemical behavior. Such studies are crucial for designing compounds with specific functions, including catalysis, material science, and drug discovery (Odell et al., 2007).

Coordination Chemistry and Complex Formation

Lodeiro et al. (2004) synthesized a series of oxa-aza macrocyclic ligands featuring pyrimidine and explored their coordination compounds with various metal ions. This work underscores the versatility of pyrimidine derivatives in forming complex structures, which could be harnessed in catalysis, material science, and the development of molecular sensors (Lodeiro et al., 2004).

Molecular Docking and Pharmacological Potential

Although specifics on drug use and dosage are excluded, it is worth mentioning that pyrimidine derivatives exhibit a wide range of biological activities. Research into their interaction with biological targets through molecular docking studies helps in understanding their potential therapeutic applications. For instance, a study by Aayisha et al. (2019) on a pyrimidine derivative acting as an alpha-2-imidazoline receptor agonist underscores the compound's significance in exploring new pharmacological agents (Aayisha et al., 2019).

properties

IUPAC Name

2-(2-methylpyrimidin-4-yl)oxy-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-16-7-6-13(17-9)18-12-8-10-4-2-3-5-11(10)14(12)15/h2-7,12,14H,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUWDSXOPZFKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CC3=CC=CC=C3C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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